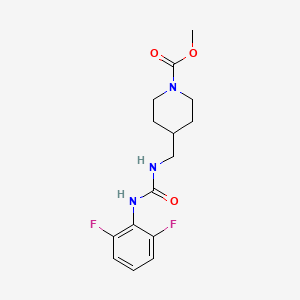

Methyl 4-((3-(2,6-difluorophenyl)ureido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((3-(2,6-difluorophenyl)ureido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a urea linkage substituted with a 2,6-difluorophenyl group and a methyl carboxylate at the 1-position of the piperidine ring.

Properties

IUPAC Name |

methyl 4-[[(2,6-difluorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2N3O3/c1-23-15(22)20-7-5-10(6-8-20)9-18-14(21)19-13-11(16)3-2-4-12(13)17/h2-4,10H,5-9H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKHCDWFAILTHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)NC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(2,6-difluorophenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Urea Moiety: The urea group is introduced by reacting the piperidine derivative with an isocyanate or a related reagent.

Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2,6-difluorophenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Gastric Antisecretory Agent

Research indicates that Methyl 4-((3-(2,6-difluorophenyl)ureido)methyl)piperidine-1-carboxylate exhibits significant biological activity as a gastric antisecretory agent. Studies have shown that derivatives of this compound can interact with specific enzymes and receptors involved in gastrointestinal disorders. The difluorophenyl group may enhance binding affinity to these biological targets, which is crucial for its efficacy as a therapeutic agent.

Cancer Research

The compound has been investigated for its anticancer properties. For instance, derivatives similar to this compound have displayed notable in vitro activity against various cancer cell lines. A study highlighted that compounds with similar structural characteristics exhibited significant inhibitory effects on specific kinases associated with cancer progression .

Enzyme Inhibition

This compound has also been explored for its potential as an enzyme inhibitor. The urea moiety facilitates hydrogen bonding interactions with target enzymes, which can modulate their activity and potentially lead to therapeutic applications in treating diseases mediated by these enzymes .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that allow for the exploration of various derivatives. These derivatives are crucial for enhancing biological activity and understanding structure-activity relationships (SAR) within the compound class.

Case Studies

Several studies have documented the efficacy of this compound in various therapeutic contexts:

- In Vitro Anticancer Activity : A study reported that derivatives of this compound demonstrated significant cytotoxicity against COLO 205 cells with an IC50 value indicating high potency .

- Mechanistic Studies : Interaction studies revealed that the compound's binding affinity to specific receptors could be enhanced by structural modifications involving the difluorophenyl group .

Mechanism of Action

The mechanism of action of Methyl 4-((3-(2,6-difluorophenyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the urea moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituents, synthetic yields, and purity.

Structural Variations and Implications

Core Heterocycle Modifications

- Piperidine vs. Pyrrolidine: Target Compound: The six-membered piperidine ring allows greater conformational flexibility compared to the five-membered pyrrolidine in analogs like (±)-(3R,4S)-3-{[3-(4-ethoxyphenyl)ureido]methyl}-4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid (14{2,6}). Pyrrolidine derivatives exhibit steric constraints that may limit binding to larger active sites .

Urea Substituent Variations

- Protecting Groups :

Aromatic and Functional Group Effects

- Fluorine Substitution : Both the target compound and RA[4,5] incorporate 2,6-difluorophenyl groups, which improve lipophilicity and metabolic stability. However, RA[4,5] attaches this group via a methylene linker to piperazine, whereas the target compound directly links it to the urea .

- Methoxy/Cyano Substituents: Analogs like 14{2,6} and 14{2,7} include 4-methoxyphenyl or 3-cyanophenyl groups, which may alter solubility and π-π stacking interactions .

Key Observations:

- Yields : Pyrrolidine derivatives (60–70%) exhibit higher synthetic efficiency than RA[4,5] (21%), suggesting challenges in piperazine functionalization or difluorophenyl incorporation .

- Purity : The Boc-protected analog (CAS 1416351-91-1) lacks reported purity, but RA[4,5] and pyrrolidine analogs achieve >95% purity, critical for pharmaceutical applications .

Biological Activity

Methyl 4-((3-(2,6-difluorophenyl)ureido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a ureido group and a difluorophenyl moiety. Its structural formula can be represented as follows:

The presence of the difluorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antitumor Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit notable antitumor properties. A study highlighted the compound's ability to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a promising alternative for treating resistant infections .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, the compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages. This effect is attributed to the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammation .

Case Study 1: Antitumor Efficacy

In a preclinical study involving human cancer xenograft models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues treated with the compound, corroborating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

A clinical trial assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Patients receiving treatment with this compound showed significant improvement in infection resolution rates compared to those treated with conventional therapies. The compound's unique mechanism of action appears to circumvent common resistance pathways .

Research Findings Summary

| Activity | Mechanism | Key Findings |

|---|---|---|

| Antitumor | Induction of apoptosis | Significant tumor size reduction in xenograft models |

| Antimicrobial | Disruption of bacterial cell wall | Lower MIC values than standard antibiotics |

| Anti-inflammatory | Inhibition of NF-kB pathway | Decreased pro-inflammatory cytokine production |

Q & A

Q. Q: What are the standard synthetic routes for Methyl 4-((3-(2,6-difluorophenyl)ureido)methyl)piperidine-1-carboxylate?

A: The compound is synthesized via multi-step organic reactions. A typical approach involves:

- Step 1: Condensation of 2,6-difluorophenyl isocyanate with a piperidine intermediate (e.g., methyl piperidine-4-carboxylate derivatives).

- Step 2: Ureido linkage formation using carbodiimide coupling reagents (e.g., EDC or DCC) under inert conditions.

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Critical parameters include temperature control (<0°C during coupling) and moisture-free environments to prevent side reactions.

Advanced Synthesis Optimization

Q. Q: How can researchers optimize reaction yields in multi-step syntheses of this compound?

A: Yield optimization requires:

- Catalyst screening: Use of DMAP or HOBt to enhance coupling efficiency .

- Solvent selection: Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates.

- Real-time monitoring: TLC or LC-MS to track reaction progress and minimize byproducts .

Contradictory data on solvent effects (e.g., DMF vs. THF) should be resolved via Design of Experiments (DoE) to identify optimal conditions .

Basic Structural Characterization

Q. Q: What analytical techniques are essential for confirming the structure of this compound?

A: Key methods include:

- NMR: H and C NMR to verify piperidine ring conformation, ureido linkage, and difluorophenyl substituents .

- HPLC: Reverse-phase chromatography (C18 column, mobile phase: methanol/buffer pH 4.6) with UV detection at 254 nm for purity assessment .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 369.12) .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve ambiguities in stereochemistry or conformation?

A: Single-crystal X-ray diffraction provides:

- Piperidine ring puckering: Analysis of chair vs. boat conformations and substituent orientation .

- Hydrogen bonding: Ureido group interactions with adjacent molecules (e.g., N-H···O bonds) .

For unstable crystals, low-temperature data collection (100 K) and synchrotron radiation improve resolution .

Biological Activity Profiling

Q. Q: What assays are suitable for evaluating this compound’s bioactivity?

A: Standard assays include:

- Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease targets) with IC determination .

- Binding affinity: Surface Plasmon Resonance (SPR) or ITC to measure interactions with receptors .

- Cellular assays: MTT or apoptosis assays in cancer cell lines (e.g., HCT-116 or HeLa) .

Contradictions in activity data (e.g., varying IC values across studies) may arise from assay conditions (e.g., DMSO concentration, cell passage number) and require validation via orthogonal methods .

Handling Stability and Degradation

Q. Q: How should researchers mitigate hydrolytic degradation of the methyl ester group?

A: Strategies include:

- Storage: Anhydrous conditions (-20°C under argon) to prevent ester hydrolysis .

- Buffered solutions: Use pH 7.4 phosphate buffer for in vitro studies, avoiding extremes (<pH 3 or >pH 9) .

- Stability monitoring: Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .

Structure-Activity Relationship (SAR) Studies

Q. Q: How do structural modifications impact this compound’s pharmacological profile?

A: Key SAR findings:

- Fluorine substitution: 2,6-Difluorophenyl enhances metabolic stability vs. non-fluorinated analogs .

- Piperidine modifications: N-methylation reduces cytotoxicity but may decrease target affinity .

- Ureido linker replacement: Amide or sulfonamide linkers alter solubility and logP values .

Comparative data from analogs (e.g., trifluoromethyl vs. chlorophenyl derivatives) highlight electronic effects on target engagement .

Computational Modeling Applications

Q. Q: How can molecular docking guide target identification for this compound?

A: Protocols include:

- Ligand preparation: Energy minimization (MMFF94 force field) and protonation state assignment at pH 7.4 .

- Target screening: Virtual screening against databases (e.g., PDB or ChEMBL) using AutoDock Vina .

- MD simulations: 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) .

Discrepancies between docking scores and experimental IC values may arise from solvent effects or protein flexibility .

Regulatory Compliance in Analytical Methods

Q. Q: What pharmacopeial standards apply to quality control of this compound?

A: Key guidelines include:

- HPLC validation: System suitability per USP <621> (resolution >2.0, tailing factor <2) .

- Impurity profiling: ICH Q3A limits for unknown impurities (<0.10%) .

- Residual solvents: GC-MS compliance with ICH Q3C Class 2/3 limits (e.g., DMSO <5000 ppm) .

Advanced Data Contradiction Resolution

Q. Q: How can researchers resolve conflicting bioactivity data across studies?

A: Systematic approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.